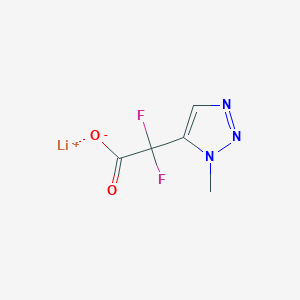
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Material Applications
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile and related compounds have been extensively researched for their synthesis and potential applications in various fields. A significant focus has been on developing novel synthetic routes and exploring their utility in material science and biological applications.
Synthetic Pathways and Chemical Reactivity : Research has demonstrated diverse methods for synthesizing nicotinonitrile derivatives, showcasing their chemical reactivity and potential for creating complex molecules. For instance, studies have illustrated the use of hypervalent iodine for the oxidation of amines, leading to the formation of nitriles and ketones, including structures related to nicotinonitrile (Moriarty et al., 1988). Another study highlighted the domino reaction strategy for synthesizing environmentally sensitive fluorophore-based nicotinonitriles, incorporating pyrene and fluorene moieties, underscoring the compound's potential in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Applications in Materials Science : The photophysical properties of nicotinonitrile derivatives have been thoroughly investigated, with findings suggesting their applicability in developing new materials. Notably, the study by Hussein et al. (2019) demonstrated that these derivatives exhibit strong blue-green fluorescence emission, indicating their potential use in optoelectronic devices and fluorescent materials. This suggests a wide range of applications in materials science, from sensors to organic light-emitting diodes (OLEDs).
Biological and Pharmacological Potential
While the direct biological applications of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile were not explicitly found, research on related nicotinonitrile derivatives has hinted at significant biological and pharmacological potentials.
Antiproliferative Activities : A notable study synthesized a novel class of 6-indolypyridine-3-carbonitrilile derivatives and evaluated their antiproliferative activities. These compounds showed promising results against various cancer cell lines, indicating the potential of nicotinonitrile derivatives in oncology research (El-Sayed et al., 2014).
Chemical Probes for Biological Systems : The versatility of nicotinonitrile derivatives also extends to their use as chemical probes in studying biological systems. Their unique chemical structures and reactivity can be leveraged to design molecules that interact with specific biological targets, providing insights into molecular mechanisms and potential therapeutic pathways.
Mechanism of Action
Target of Action
The primary target of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . Its oxyboron moiety chelates with the dual metal ions in the catalytic domain, overlapping with the phosphate in cAMP during the hydrolysis process, and extends its interaction into the adenine pocket . This binding inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
Increased cAMP levels can affect multiple biochemical pathways. In particular, it inhibits the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are involved in inflammatory responses and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Result of Action
The inhibition of cytokine release results in reduced inflammation and immune dysregulation . This can lead to improvements in conditions like psoriasis and atopic dermatitis, where these cytokines contribute to pathological changes in skin structure and barrier function .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
2-[1-(3-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-5-1-3-13(11-15)18(23)22-9-6-16(7-10-22)24-17-14(12-20)4-2-8-21-17/h1-5,8,11,16H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCIIJYSQLCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)




![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)


![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)




![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)